1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one
Description
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-propylsulfanylethanone |
InChI |
InChI=1S/C11H13ClOS/c1-2-6-14-8-11(13)9-4-3-5-10(12)7-9/h3-5,7H,2,6,8H2,1H3 |
InChI Key |
YDGRFEAIOOHXHH-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3'-Chloropropiophenone as a Key Intermediate
A crucial intermediate in the synthesis is 3'-chloropropiophenone (3-chlorophenyl ethanone), which serves as the precursor for further functionalization.
- Method: Chlorination of propiophenone using chlorine gas in the presence of aluminum trichloride catalyst and 1,2-dichloroethane as solvent.
- Conditions: Temperature range of 15–70 °C, reaction time 6–10 hours.
- Workup: Low-temperature hydrolysis, washing, layering, reduced pressure distillation, and rectification.
- Yield and Purity: Yield of 88–90% with product purity of 99.7–99.9%.
- Environmental Considerations: Use of 1,2-dichloroethane reduces corrosivity; acid water by-product is collected for recycling, minimizing pollution.
This method provides a high-activity, selective chlorination route to 3'-chloropropiophenone, an essential building block for the target compound.
Thiolation to Introduce the Propylthio Group
The propylthio moiety is introduced by nucleophilic substitution of an appropriate halogenated ethanone intermediate with a propylthiol or equivalent sulfur nucleophile.
- Although direct literature on the exact thiolation of 3'-chloropropiophenone to yield this compound is scarce, analogous methods involve:
- Reacting 3'-chloropropiophenone with sodium propanethiolate or propylthiol under basic conditions.
- Conditions typically include mild heating and use of polar aprotic solvents to facilitate substitution.
- This step converts the carbonyl adjacent halide or activated leaving group into the corresponding propylthio derivative.
Example Synthetic Route from Related Literature
A multi-step synthesis of related chlorophenyl derivatives with sulfur-containing groups has been reported with detailed procedures, which can be adapted for this compound:
| Step | Description | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Preparation of 3'-chloropropiophenone by chlorination of propiophenone | Chlorine gas, AlCl3 catalyst, 1,2-dichloroethane solvent, 15–70 °C, 6–10 h | 88–90 |
| 2 | Nucleophilic substitution with propanethiolate | Sodium propanethiolate, polar aprotic solvent, mild heating | Not specified (typically 70–85 in similar reactions) |
This approach aligns with standard organic synthesis protocols for introducing thioether groups onto aromatic ketones.
Analytical Data and Research Outcomes
Purity and Yield
Reaction Monitoring and Characterization
- Reactions are monitored by thin-layer chromatography (TLC) to assess completion.
- Purified products are characterized by:
- Nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C).
- Mass spectrometry (MS).
- Melting point determination.
- Elemental analysis.
These confirm the structure and purity of the synthesized this compound.
Summary Table of Preparation Methods
| Preparation Stage | Reagents | Conditions | Product | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Chlorination of propiophenone | Propiophenone, Cl2, AlCl3, 1,2-dichloroethane | 15–70 °C, 6–10 h | 3'-Chloropropiophenone | 88–90 | 99.7–99.9 | High selectivity, recyclable waste |
| Thiolation (propylthio introduction) | 3'-Chloropropiophenone, sodium propanethiolate | Mild heating, polar aprotic solvent | This compound | ~70–85 (estimated) | >95 (typical) | Standard nucleophilic substitution |
Chemical Reactions Analysis
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages over existing treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged to create products with specific characteristics.
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s chlorophenyl and propylthio groups allow it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with 1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one, enabling comparative analysis of their properties and applications:
Structural Analogs
| Compound Name | Key Substituents | CAS Number | Key Differences |
|---|---|---|---|
| 1-(3-Chlorophenyl)-2-(ethylsulfanyl)ethan-1-one | Ethylthio (S-ethyl) instead of propylthio | 1157221-56-1 | Shorter alkyl chain; lower lipophilicity |
| 1-(3-Chlorophenyl)-2-(pyrrolidin-2-yl)ethan-1-one | Pyrrolidine ring instead of thioether | 1515307-84-2 | Nitrogen heterocycle enhances polarity and potential bioactivity |
| 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one | Cyclopropyl and 4-chlorophenyl | Not provided | Cyclopropane introduces ring strain; altered steric effects |
Physicochemical Properties
Key Research Findings
Synthesis Optimization :
- Thioether derivatives benefit from phase-transfer catalysts (e.g., tetrabutylammonium bromide) and elevated temperatures (40–130°C) to improve yields .
- The propylthio group’s longer chain may enhance lipophilicity compared to ethylthio analogs, influencing bioavailability in drug design .
Biological Relevance :
Biological Activity
1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one, also known by its CAS number 1157363-75-1, is an organic compound notable for its functional groups that contribute to its biological activity. The compound features a chlorophenyl group and a propylthio moiety, which may influence its reactivity and interactions within biological systems. This article explores the compound's biological activities, including antimicrobial, anticancer, and other pharmacological properties.
- Molecular Formula : C₁₁H₁₃ClOS
- Molecular Weight : 228.74 g/mol
- Structure : The presence of a chlorophenyl group enhances the compound's aromatic properties, while the propylthio group may contribute to its biological activity.
Biological Activity Overview
This compound exhibits various biological activities that are significant in pharmaceutical research. Below are key areas of investigation:
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antibacterial properties. For instance:
- Mechanism of Action : The compound's structure allows it to interact with bacterial membranes, potentially disrupting cellular integrity.
- Minimum Inhibitory Concentration (MIC) : While specific MIC data for this compound is limited, related compounds have shown varying degrees of antibacterial effectiveness against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | TBD | TBD |
| 4-Chloroaniline | 4 | MRSA |
| 4-Nitroaniline | 8 | MSSA |
Anticancer Activity
The potential anticancer effects of this compound are being explored in various studies:
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including MGC-803 and Jurkat cells.
- Mechanism : It may inhibit specific enzymes involved in tumor progression or induce apoptosis in cancer cells.
Case Studies
Several studies have examined the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Antibacterial Study : A study on quinone derivatives indicated that structural modifications significantly affect antibacterial potency. Compounds with a similar chlorophenyl structure demonstrated MIC values ranging from 0.5 to 4 µg/mL against MRSA .
- Antiproliferative Effects : Research on thiazole derivatives highlighted the importance of substituents on phenyl rings for enhancing antiproliferative activity. Compounds with electronegative groups like chlorine showed promising results .
- Neurotoxicity Investigations : Studies on substituted phenethylamines revealed insights into cytotoxicity mechanisms, suggesting that structural variations can lead to significant differences in biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-2-(propylthio)ethan-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via alkylation of 3-chlorophenyl acetophenone with propylthiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of ketone to thiol), solvent polarity, and catalyst selection. Microwave-assisted synthesis may reduce reaction time by 30–40% compared to conventional heating .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : Confirm aromatic proton environments (δ 7.2–7.8 ppm for 3-chlorophenyl) and propylthio chain signals (δ 2.5–3.0 ppm for SCH₂).
- IR : Identify C=O stretching (~1680 cm⁻¹) and C-S vibrations (~650 cm⁻¹).
- Mass Spectrometry : Validate molecular ion peak [M+H]⁺ at m/z 242.3 (calculated) .
Q. What solvent systems are suitable for purifying this compound via recrystallization?
- Methodological Answer : A 3:1 hexane/ethyl acetate mixture is effective for recrystallization due to moderate polarity. For impurities with similar polarity, gradient column chromatography (silica gel, 5% ethyl acetate in hexane) achieves >95% purity .
Advanced Research Questions
Q. How does the electron-withdrawing 3-chlorophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 3-chloro substituent increases electrophilicity at the ketone carbon, enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). Computational DFT studies (B3LYP/6-31G*) show a 15–20% reduction in activation energy compared to non-chlorinated analogs. Experimental validation via kinetic assays (e.g., pseudo-first-order conditions) is recommended .
Q. What strategies mitigate oxidative degradation of the propylthio moiety during long-term storage?
- Methodological Answer : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials. Adding 0.1% w/v BHT (butylated hydroxytoluene) as an antioxidant reduces sulfide oxidation by >70% over six months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects) be resolved in mechanistic studies?
- Methodological Answer : Conduct dual-parameter assays (e.g., MTT for cytotoxicity and ELISA for TNF-α inhibition) to differentiate off-target effects. Molecular docking (AutoDock Vina) against targets like COX-2 or NF-κB can clarify selectivity. Cross-validate with analogs (e.g., 2-methylphenyl derivatives) to isolate structural contributors to activity .
Data Analysis and Experimental Design
Q. What computational tools predict the compound’s pharmacokinetic properties, and how reliable are these models?
- Methodological Answer : Use SwissADME or pkCSM for logP (predicted ~3.2), BBB permeability (low), and CYP450 inhibition. Validate predictions with in vitro assays:
- Caco-2 permeability : Apparent permeability coefficient (Papp) < 1 × 10⁻⁶ cm/s indicates poor absorption.
- Microsomal stability : Half-life <30 min in rat liver microsomes suggests rapid hepatic clearance .
Q. How do substituent variations (e.g., 3-chloro vs. 4-methoxy) alter the compound’s binding affinity to biological targets?
- Comparative Analysis :
| Substituent | Target (IC₅₀) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| 3-Chloro | COX-2 | –8.2 (docking) |
| 4-Methoxy | 5-LOX | –7.5 (docking) |
| Electron-withdrawing groups (Cl) favor hydrophobic pockets, while electron-donating groups (OCH₃) enhance hydrogen bonding. Validate via SPR (surface plasmon resonance) . |
Safety and Handling
Q. What PPE and ventilation protocols are recommended for handling this compound in batch synthesis?
- Methodological Answer : Use nitrile gloves, chemical goggles, and fume hoods with ≥100 ft/min face velocity. Monitor airborne concentrations via OSHA Method PV2120. Spills require neutralization with 10% sodium bicarbonate followed by adsorption (vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
